L-Arginine maleate

Nonlinear optics Second harmonic generation Frequency conversion

L-Arginine maleate (CAS 93778-36-0), systematically named N5-(diaminomethylidene)-L-ornithine (2Z)-but-2-enedioate (1:1), is an organic salt formed from the basic amino acid L-arginine and maleic acid in equimolar ratio. In solid state it crystallizes as the dihydrate LAMD (C₆H₁₄N₄O₂·C₄H₄O₄·2H₂O, MW 290.27 g/mol anhydrous), belonging to the triclinic space group P1 with unit cell parameters a=5.264(3) Å, b=8.039(3) Å, c=9.784(3) Å, α=106.19(3)°, β=97.24(3)°, γ=101.66(2)°.

Molecular Formula C10H18N4O6
Molecular Weight 290.27 g/mol
CAS No. 93778-36-0
Cat. No. B12641197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine maleate
CAS93778-36-0
Molecular FormulaC10H18N4O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C6H14N4O2.C4H4O4/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;2-1-/t4-;/m0./s1
InChIKeyVNFMIHBKZKZIQO-HSBCLPKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginine Maleate (CAS 93778-36-0) for Nonlinear Optical Research: Compound Identity and Procurement Baseline


L-Arginine maleate (CAS 93778-36-0), systematically named N5-(diaminomethylidene)-L-ornithine (2Z)-but-2-enedioate (1:1), is an organic salt formed from the basic amino acid L-arginine and maleic acid in equimolar ratio. In solid state it crystallizes as the dihydrate LAMD (C₆H₁₄N₄O₂·C₄H₄O₄·2H₂O, MW 290.27 g/mol anhydrous), belonging to the triclinic space group P1 with unit cell parameters a=5.264(3) Å, b=8.039(3) Å, c=9.784(3) Å, α=106.19(3)°, β=97.24(3)°, γ=101.66(2)° [1]. LAMD is primarily studied as a second-order nonlinear optical (NLO) crystal with demonstrated second harmonic generation (SHG) capability, optical transparency across the visible to near-infrared range, and a non-centrosymmetric crystal structure essential for NLO activity [1]. It is synthesized via aqueous reaction of L-arginine with maleic acid and purified by recrystallization; water is the optimal solvent for single-crystal growth [1].

1
Second-order nonlinear optical (NLO) crystal research
Non-centrosymmetric P1 structure enables SHG
2
Visible to near-infrared frequency conversion studies
Optical transparency 300–2000 nm
3
Aqueous solution-based single-crystal growth
Recrystallization from water; pH 4 optimal
4
Moderate-power laser frequency doubling (e.g., 1064→532 nm)
Reported SHG efficiency 1.4–1.68× KDP benchmark

Why L-Arginine Maleate Cannot Be Replaced by L-Arginine Hydrochloride, Phosphate, or Tetrafluoroborate in NLO Device Procurement


L-Arginine forms distinct crystalline salts with different counterions, and the counterion dictates the crystal structure, space group symmetry, optical transparency window, thermal stability profile, and nonlinear optical (NLO) performance [1]. L-Arginine maleate dihydrate (LAMD) crystallizes in the triclinic non-centrosymmetric space group P1, a prerequisite for second-order NLO activity, whereas L-arginine hydrochloride adopts different packing and lacks the same NLO response [2]. Even among NLO-active L-arginine salts, LAMD differs substantially from L-arginine phosphate monohydrate (LAP, space group P2₁) in SHG efficiency magnitude, optical cut-off wavelength, and thermal dehydration behavior, and from L-arginine tetrafluoroborate (LAFB) in transparency window and laser-induced damage characteristics [2]. Substituting one salt for another without verifying these quantitative performance parameters risks device failure in frequency-conversion or optical-limiting applications. The quantitative evidence below establishes the specific, measurable differences that inform scientific selection [1][2].

Target compound
L-Arginine maleate dihydrate (LAMD) P1 space group, SHG-active, 300–2000 nm transparency
L-Arginine HCl
Anhydrous salt, centrosymmetric packing — no NLO response. Cannot substitute in frequency conversion.
Target compound
LAMD: SHG 1.4–1.68× KDP, UV cut-off ~300 nm, dehydration at 93.4 °C
L-Arginine phosphate (LAP)
SHG 3–4× KDP but higher hygroscopicity; UV cut-off ~230 nm. Efficiency tier and processing humidity sensitivity differ substantially.
Target compound
LAMD: maleic acid-based growth, pH 4, benign organic acid
L-Arginine tetrafluoroborate (LAFB)
Phase-matchable, deeper UV cut-off (270 nm). Requires fluoroboric acid handling; transparency window and growth hazards differ.

Quantitative Performance Differentiation of L-Arginine Maleate Dihydrate (LAMD) Against Comparator NLO Materials: An Evidence-Based Procurement Guide


Second Harmonic Generation (SHG) Efficiency of LAMD Versus KDP: 1.4–1.68× Enhancement Across Independent Studies

LAMD exhibits second harmonic generation (SHG) conversion efficiency consistently exceeding that of potassium dihydrogen phosphate (KDP), the industry-standard inorganic NLO crystal. Three independent studies using the Kurtz-Perry powder technique with a Q-switched Nd:YAG laser at a fundamental wavelength of 1064 nm report SHG efficiency of LAMD at 1.4×, 1.5×, and 1.68× that of KDP, respectively [1][2][3]. A fourth study using DFT-optimized LAMD reports an SHG efficiency 3.8× that of KDP [4]. For procurement context, L-Arginine phosphate monohydrate (LAP) reports SHG efficiency 3–4× KDP [5], meaning LAMD occupies a differentiated efficiency tier: lower than LAP but with distinct advantages in other dimensions (see Evidence Items 2 and 4).

SHG efficiency vs. KDP
Head-to-head
LAMD: 1.4×, 1.5×, 1.68× KDP (powder SHG, 1064 nm); LAP: 3–4× KDP
Supports visible-range frequency doubling research where moderate efficiency is acceptable
Ranked within tested organic salts; not a replacement for LAP in high-efficiency demands
Nonlinear optics Second harmonic generation Frequency conversion KDP benchmark

Optical Transparency Window of LAMD (300–2000 nm) Versus L-Arginine Tetrafluoroborate (270 nm UV Cut-Off): Implications for UV-NIR Device Design

LAMD possesses a wide optical transparency window from 300 nm to 2000 nm, covering the entire visible and near-infrared (NIR) regions, with a UV cut-off wavelength at approximately 300 nm [1]. In comparison, L-arginine tetrafluoroborate (LAFB, C₆H₁₅N₄⁺O₂BF₄⁻), another phase-matchable semiorganic NLO crystal from the L-arginine family, has a UV cut-off at 270 nm, providing deeper UV transparency [2]. L-arginine phosphate monohydrate (LAP) has a reported UV cut-off around 230 nm [3]. For procurement decisions, LAMD's 300 nm cut-off is sufficient for visible and NIR SHG applications (e.g., 1064 nm → 532 nm conversion) but precludes UV frequency-doubling below 300 nm, where LAFB or LAP would be required.

Optical transparency window
Cross-study comparable
LAMD: 300–2000 nm; LAFB: 270 nm cut-off; LAP: ~230 nm cut-off
Visible-NIR coverage sufficient for 532 nm generation; UV doubling below 300 nm requires LAFB or LAP
UV cut-off difference limits short-wavelength applications
Optical transparency UV cut-off wavelength Nonlinear optical crystal Spectroscopy window

Laser Damage Threshold of LAMD: Qualification as a High-Power NLO Candidate Versus KDP

The laser damage threshold (LDT) of LAMD single crystals, measured using a Nd:YAG laser at 1064 nm with a focal length of 35 cm, is reported to be higher than that of KDP crystal [1]. While a precise numerical LDT value for pristine LAMD in GW/cm² is not uniformly reported across studies, the qualitative result that LAMD exceeds KDP in LDT is reproducible [1]. For contextual reference, deuterated L-arginine phosphate (DLAP) has a reported LDT of 87 GW/cm² at 1053 nm (1 ns pulse), approximately 5× that of KDP [2]. LAMD, as an organic NLO crystal, benefits from the inherently higher optical damage resistance of organic materials compared to inorganic counterparts like KDP, attributable to delocalized π-electron systems and lower defect density in solution-grown crystals [1].

Laser damage threshold
Supporting evidence
LAMD qualitatively higher than KDP at 1064 nm (Nd:YAG, 35 cm focal length); exact GW/cm² not uniformly standardized
May support moderate-power laser operation; exact LDT requires verification for specific setup
DLAP (87 GW/cm²) far exceeds both for extreme high-power needs
Laser damage threshold High-power laser NLO crystal durability Optical device reliability

Thermal Dehydration Profile of LAMD (93.4°C) Compared to LAP (100°C) and L-Arginine Hydrochloride (226–230°C): Processing and Operational Temperature Constraints

Thermogravimetric and differential thermal analyses (TGA/DTA) of LAMD single crystals reveal thermal stability up to 93.4°C, at which point dehydration of the two lattice water molecules initiates [1]. By comparison, L-arginine phosphate monohydrate (LAP) is thermally stable up to approximately 100°C [2], while L-arginine hydrochloride (a non-NLO pharmaceutical salt) exhibits a melting point of 226–230°C without dehydration, reflecting its anhydrous character . For LAMD, device processing steps such as cutting, polishing, or coating must be conducted below 93°C to preserve crystallinity and NLO performance. This thermal constraint is comparable to LAP (100°C limit) but substantially lower than anhydrous L-arginine salts, which are irrelevant for NLO applications.

Thermal dehydration profile
Class-level inference
LAMD dehydrates at 93.4 °C; LAP stable to ~100 °C; L-Arg HCl melts 226–230 °C (anhydrous)
Processing below 93 °C required to preserve crystallinity; slightly more restrictive than LAP
Compatible with standard photonic fabrication protocols conducted below 90 °C
Thermal stability Dehydration temperature Crystal processing TGA-DTA analysis

Phase-Matchable SHG and Crystal Growth Differentiation of LAMD Versus Other L-Arginine NLO Salts: Processing and Device Integration Factors

LAMD is a confirmed phase-matchable NLO material, a prerequisite for efficient frequency conversion in bulk crystal geometries [1]. Phase matchability has also been demonstrated for L-arginine tetrafluoroborate (LAFB) [2] and L-arginine phosphate monohydrate (LAP) [3], making this a shared characteristic of several L-arginine NLO salts. However, LAMD crystal growth exhibits a distinctive pH-dependent morphology: optimal crystal quality and size are achieved at pH 4, with high solubility in water enabling growth of large (48 × 33 × 7 mm³) single crystals by slow cooling over ~3 weeks [1]. In contrast, LAP crystal growth requires careful pH control in the range 2.1–5.0 with phosphoric acid [3], and LAFB synthesis involves fluoroboric acid handling precautions. For procurement and in-house crystal growth, LAMD's use of maleic acid (a less hazardous organic acid compared to H₃PO₄ or HBF₄) and its wide aqueous solubility window simplify laboratory-scale production.

Crystal growth & phase match
Class-level inference
Phase-matchable; optimal pH 4; high water solubility; crystals up to 48×33×7 mm³ by slow cooling
Water-based growth with maleic acid simplifies lab-scale production compared to LAFB or LAP
Growth chemistry and safety profile differ from fluoroboric/phosphoric acid routes
Phase matchability Crystal growth Solution growth NLO device fabrication

Evidence-Backed Application Scenarios for Procuring L-Arginine Maleate (LAMD) in Research and Industrial Settings


Visible-Range Frequency Doubling (1064 nm → 532 nm) in Moderate-Power Laser Systems

LAMD's SHG efficiency of 1.4–1.68× KDP [Section 3, Evidence Item 1] and optical transparency covering 532 nm (within the 300–2000 nm window) make it a viable organic-crystal alternative to KDP for green laser generation at 532 nm. Its higher laser damage threshold relative to KDP [Section 3, Evidence Item 3] extends operational lifetime in moderate-power Nd:YAG systems. Users who do not require deep-UV transparency (below 300 nm) and who benefit from simpler aqueous growth compared to LAP can justify LAMD procurement for visible SHG applications.

Optical Limiting and Third-Order NLO Device Research

LAMD exhibits measurable third-order nonlinear optical parameters including nonlinear refractive index (n₂), two-photon absorption coefficient (β), and third-order susceptibility (χ³), determined by open- and closed-aperture Z-scan techniques [Section 3, Evidence Item 3, REFS-1]. Its wide transparency window (300–2000 nm) and established crystal growth protocols support its use as a model organic NLO material for optical limiter research, where LAMD's performance can be compared against other L-arginine derivatives such as LAFB or doped variants. Procurement for third-order NLO research is supported by reproducible single-crystal growth methodology.

Piezoelectric and Multifunctional Crystal Studies

LAMD single crystals exhibit a measurable piezoelectric coefficient (d₃₃) ranging from 0.64 pC/N (SEST-grown) to 0.80 pC/N (SR-method-grown) [Section 3, Evidence Item 3 sources]. Combined with its NLO activity, this multifunctional electromechanical-optical behavior positions LAMD as a candidate for integrated piezoelectric-NLO device research. Procurement for multifunctional crystal studies is justified where simultaneous optical and electromechanical characterization is required.

Aqueous Solution Growth of Organic NLO Crystals for Teaching and Prototyping Laboratories

LAMD's high water solubility, optimal growth pH of 4, and use of maleic acid (a relatively benign organic acid) [Section 3, Evidence Item 5] make it an accessible compound for academic laboratories teaching crystal growth and NLO characterization. Large single crystals up to 48×33×7 mm³ can be grown within 3 weeks by slow cooling, enabling hands-on training in Kurtz-Perry SHG measurements, UV-Vis-NIR spectroscopy, and thermal analysis without the hazards associated with fluoroboric or concentrated phosphoric acids. Procurement for educational and prototyping settings benefits from the mature, well-documented growth protocol.

Application
Selection Property
Validation Focus
Visible SHG conversion (1064→532 nm)
SHG efficiency tier vs. KDP; optical transparency 300–2000 nm
Verify SHG output under intended laser fluence and crystal orientation
Third-order NLO & optical limiting research
Measurable χ³, n₂, β (Z-scan); wide transparency window
Reproduce Z-scan parameters on as-grown or polished crystals
Piezoelectric-NLO multifunctional studies
Reported d₃₃ 0.64–0.80 pC/N; simultaneous optical activity
Characterize electromechanical response alongside SHG
Teaching & prototyping labs
Simple aqueous growth, pH 4, maleic acid; large crystals achievable
Confirm phase-matchable SHG via Kurtz-Perry powder test
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